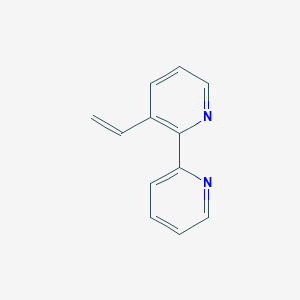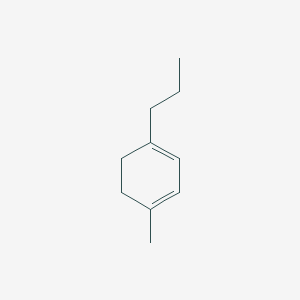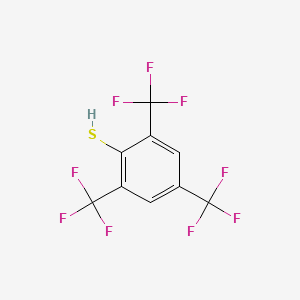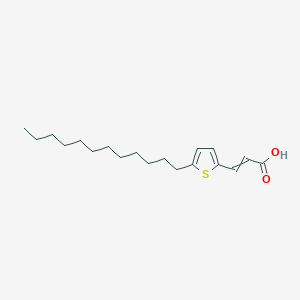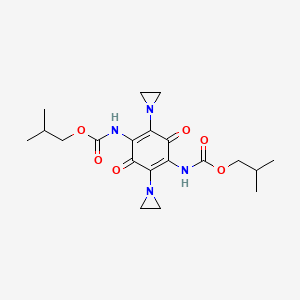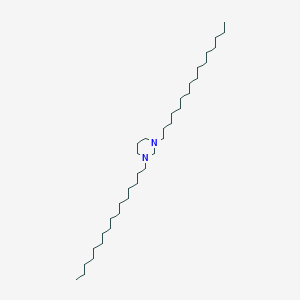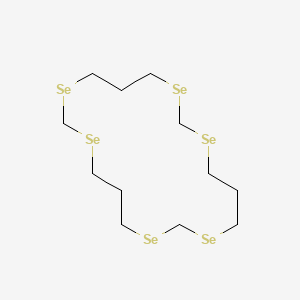
1,3,7,9,13,15-Hexaselenacyclooctadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,7,9,13,15-Hexaselenacyclooctadecane is a unique organoselenium compound characterized by a cyclic structure containing selenium atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9,13,15-Hexaselenacyclooctadecane typically involves the cyclization of linear selenium-containing precursors. One common method is the reaction of diselenides with appropriate alkylating agents under controlled conditions to form the desired cyclic structure. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
1,3,7,9,13,15-Hexaselenacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the parent selenides.
Substitution: Selenium atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organolithium reagents.
Major Products
The major products formed from these reactions include selenoxides, selenones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
1,3,7,9,13,15-Hexaselenacyclooctadecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.
Medicine: Explored for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
作用機序
The mechanism by which 1,3,7,9,13,15-Hexaselenacyclooctadecane exerts its effects involves the interaction of selenium atoms with biological molecules. Selenium can form selenoproteins, which play a role in antioxidant defense and redox regulation. The compound can also interact with cellular thiols, leading to the modulation of signaling pathways and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Cyclooctadeca-1,3,7,9,13,15-hexaen-5,11,17-triyne: A similar cyclic compound but with carbon atoms instead of selenium.
Hexadecamethyl octasiloxane: Another cyclic compound with silicon atoms.
Uniqueness
1,3,7,9,13,15-Hexaselenacyclooctadecane is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. Selenium’s ability to form selenoproteins and its role in redox biology make this compound particularly interesting for research in medicinal chemistry and materials science.
特性
CAS番号 |
113976-45-7 |
|---|---|
分子式 |
C12H24Se6 |
分子量 |
642.1 g/mol |
IUPAC名 |
1,3,7,9,13,15-hexaselenacyclooctadecane |
InChI |
InChI=1S/C12H24Se6/c1-4-13-10-15-6-2-8-17-12-18-9-3-7-16-11-14-5-1/h1-12H2 |
InChIキー |
UEQFMFDYMICMTR-UHFFFAOYSA-N |
正規SMILES |
C1C[Se]C[Se]CCC[Se]C[Se]CCC[Se]C[Se]C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


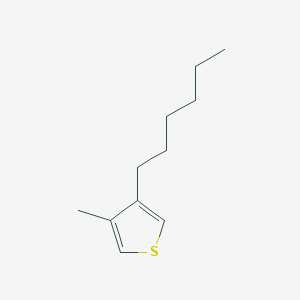

![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)
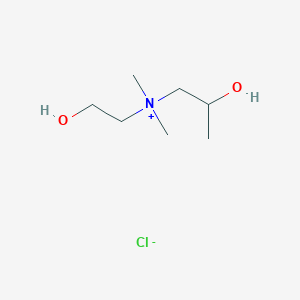

![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
